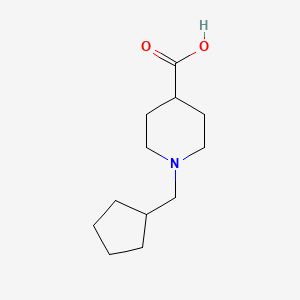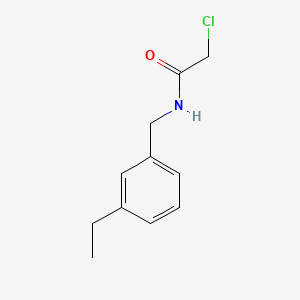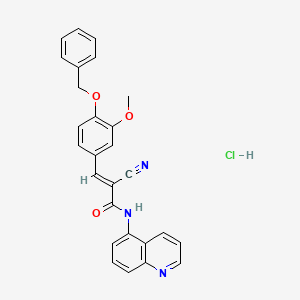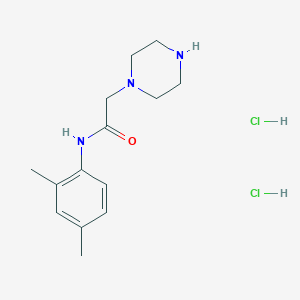
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid (CPMPC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CPMPC is a piperidine derivative and belongs to the class of psychoactive drugs known as dissociative anesthetics.
科学研究应用
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid has been used in scientific research to study the effects of dissociative anesthetics on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which makes it useful in the study of glutamate-mediated neurotransmission. 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid has also been used to study the effects of dissociative anesthetics on learning and memory, as well as their potential therapeutic applications in treating depression and anxiety disorders.
作用机制
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid acts as an NMDA receptor antagonist, which means that it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of glutamate-mediated neurotransmission, which is important for learning and memory. By blocking the activity of the NMDA receptor, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid can produce dissociative and anesthetic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid include dissociation, anesthesia, and analgesia. 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid produces a dissociative state in which the individual feels detached from their surroundings and experiences altered perceptions of reality. It also produces anesthesia, which is a loss of sensation and consciousness. Finally, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid produces analgesia, which is a reduction in pain sensitivity.
实验室实验的优点和局限性
One advantage of using 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid in lab experiments is its potency as an NMDA receptor antagonist. This makes it useful in studying the effects of glutamate-mediated neurotransmission on behavior and cognition. However, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid also has limitations, such as its potential for abuse and its potential to produce adverse side effects, including hallucinations, delirium, and psychosis.
未来方向
There are several future directions for research on 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid. One direction is to study its potential therapeutic applications in treating depression and anxiety disorders. Another direction is to investigate its effects on learning and memory, and its potential to enhance cognitive function. Finally, researchers could explore the development of new analogs of 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid that have improved pharmacological properties and reduced side effects.
Conclusion
In conclusion, 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid is a synthetic compound that has potential applications in scientific research. Its potency as an NMDA receptor antagonist makes it useful in studying the effects of glutamate-mediated neurotransmission on behavior and cognition. However, its potential for abuse and adverse side effects must be taken into account. Future research on 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid could lead to new insights into the treatment of depression and anxiety disorders, as well as the development of new analogs with improved pharmacological properties.
合成方法
1-(Cyclopentylmethyl)piperidine-4-carboxylic acid can be synthesized using a multistep process that involves the reaction of piperidine with cyclopentanone, followed by the oxidation of the resulting product with potassium permanganate. The final step involves the reaction of the oxidized product with chloroacetic acid to yield 1-(Cyclopentylmethyl)piperidine-4-carboxylic acid.
属性
IUPAC Name |
1-(cyclopentylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-5-7-13(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUUKUHOXHWCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-prop-2-enylthiourea](/img/structure/B7452282.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452295.png)

![3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)
![N-[4-[2-(dimethylamino)-3-phenylpropanoyl]phenyl]acetamide;hydrochloride](/img/structure/B7452322.png)

![Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)


![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol;hydrobromide](/img/structure/B7452360.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)